methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate
Beschreibung
Methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a benzoate ester
Eigenschaften
IUPAC Name |
methyl 2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-15-16(20-9-8-19-15)26-12-7-10-21(11-12)17(22)13-5-3-4-6-14(13)18(23)25-2/h3-6,8-9,12H,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWWWUPQWXQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and pyrrolidine rings can interact with specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate: shares similarities with other compounds containing pyrrolidine and pyrazine rings.
Pyrrolopyrazine derivatives: These compounds also feature pyrrolidine and pyrazine rings and have been studied for their biological activities.
Uniqueness
The uniqueness of methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate lies in its specific combination of functional groups and rings, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Biologische Aktivität
Methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, as well as its mechanism of action and potential applications in pharmaceuticals and agriculture.
Structural Overview
The compound features a pyrrolidine ring linked to a methoxypyrazine moiety through an ether bond, along with a benzoate group. This unique structure contributes to its diverse biological activities.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring containing nitrogen, known for its biological activity. |
| Methoxypyrazine Group | A pyrazine ring substituted with a methoxy group, associated with antimicrobial properties. |
| Benzoate Group | Enhances lipophilicity and potential interaction with biological membranes. |
Antimicrobial Activity
Compounds similar to methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate have demonstrated significant antibacterial and antifungal properties . The presence of the methoxypyrazine moiety is particularly noteworthy, as it has been linked to enhanced antimicrobial efficacy against various pathogens.
Anticancer Potential
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines . For instance, studies have shown that compounds with similar structures can inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Certain derivatives are noted for their neuroprotective abilities , which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is likely due to the compound's ability to modulate oxidative stress and inflammation in neuronal cells.
The exact mechanism of action for methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancerous cells.
- Receptor Modulation : It can bind to various receptors in the nervous system, potentially altering neurotransmitter release and providing neuroprotective effects.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related pyrazole derivatives on MCF-7 breast cancer cells. Results indicated that certain compounds exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Research on methoxypyrazine derivatives revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, demonstrating effectiveness comparable to standard antibiotics .
Applications
Given its promising biological activities, methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate holds potential applications in:
- Pharmaceutical Development : Targeting infectious diseases and cancer therapies.
- Agricultural Chemistry : Exploring pesticidal properties for crop protection.
- Material Science : Developing new materials with specific functionalities based on its unique structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
